molecular formula C8H3ClF6O B1402268 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1417567-13-5

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B1402268
CAS No.: 1417567-13-5
M. Wt: 264.55 g/mol
InChI Key: LJXLSABZGRTEIS-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is a chemical building block of interest in advanced organic synthesis and medicinal chemistry. This compound incorporates two key structural motifs: a chlorodifluoromethoxy group and a fluoro-trifluoromethylbenzene ring. The chlorodifluoromethoxy (OCF2Cl) group is a versatile handle for further chemical transformation, as the chlorine atom can undergo substitution reactions with various nucleophiles, such as phenoxides and thiophenoxides, to generate a range of difunctionalized ethers . The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design. Its high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . Trifluoromethyl-group-containing compounds are prevalent in FDA-approved drugs for conditions such as cancer, migraines, and heart failure . Researchers may find this compound particularly valuable for developing new active pharmaceutical ingredients (APIs), agrochemicals, and for exploring novel materials science applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O/c9-8(14,15)16-6-2-4(7(11,12)13)1-5(10)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLSABZGRTEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene (CAS Number: 1417567-13-5) is a fluorinated aromatic compound that has garnered attention for its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a subject of interest in various fields, including medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H3ClF6OC_8H_3ClF_6O, with a molecular weight of approximately 264.55 g/mol. The compound features a trifluoromethyl group and a chlorodifluoromethoxy substituent, which contribute to its unique reactivity profile.

PropertyValue
Molecular FormulaC₈H₃ClF₆O
Molecular Weight264.55 g/mol
CAS Number1417567-13-5
SMILESFc1cc(cc(c1)C(F)(F)F)OC(Cl)(F)F

The biological activity of fluorinated compounds like this compound often involves interactions with various biological targets, including enzymes and receptors. The fluorine atoms can enhance the binding affinity to these targets, potentially leading to altered physiological effects.

  • Enzyme Inhibition : Fluorinated compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The incorporation of trifluoromethyl groups in related compounds has been associated with increased potency against these enzymes .
  • Receptor Interaction : The compound may also interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological responses.

Biological Activity Studies

Recent studies have explored the biological activity of related fluorinated compounds, providing insights into the potential effects of this compound.

Case Study: Neuroprotective Effects

A study on similar trifluoromethyl-substituted compounds indicated significant neuroprotective effects in models of oxidative stress. These compounds exhibited the ability to reduce reactive oxygen species (ROS) production and inhibit neuroinflammation, suggesting potential therapeutic applications in neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that fluorinated benzene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies indicate that while some fluorinated compounds exhibit low toxicity profiles, detailed evaluations are necessary to understand the safety implications fully .

Scientific Research Applications

Pharmaceutical Applications

1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is being investigated for its potential role in drug development. Its fluorinated structure can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability.

Case Studies:

  • Anticancer Agents : Research indicates that compounds with similar structures exhibit promising antitumor activity. The incorporation of fluorine atoms is known to modulate biological activity and improve selectivity towards cancer cells .
  • Antiviral Compounds : The compound's unique electronic properties may aid in the design of antiviral agents targeting specific viral enzymes or proteins, enhancing efficacy while minimizing side effects .

Agrochemical Applications

The fluorinated nature of this compound makes it suitable for developing agrochemicals, particularly herbicides and fungicides. Fluorinated compounds often demonstrate increased potency and reduced environmental persistence.

Case Studies:

  • Herbicide Development : Preliminary studies suggest that derivatives of this compound could act as effective herbicides by inhibiting key enzymes involved in plant growth .
  • Fungicidal Activity : Compounds with trifluoromethyl groups have shown enhanced fungicidal properties against various fungal pathogens affecting crops .

Material Science Applications

In material science, this compound can be utilized in the synthesis of advanced materials, including polymers and coatings that require high thermal stability and chemical resistance.

Case Studies:

  • Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and hydrophobicity, making them suitable for applications in harsh environments .
  • Coating Technologies : Its use in coatings can enhance durability and resistance to solvents and chemicals, which is beneficial for industrial applications .

Summary Table of Applications

Application AreaPotential UsesKey Benefits
PharmaceuticalsAnticancer agents, antiviral drugsEnhanced bioavailability, improved selectivity
AgrochemicalsHerbicides, fungicidesIncreased potency, reduced environmental impact
Material ScienceFluorinated polymers, coatingsHigh thermal stability, chemical resistance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene)
  • Substituents : –Cl, –O–(3-ethoxy-4-nitrophenyl), –CF₃.
  • Key Differences: Replaces the –O–CF₂Cl and –F groups with a nitro-substituted ethoxyphenoxy chain.
  • Application: Herbicide targeting protoporphyrinogen oxidase (Protox) .
  • Comparison : The nitro group in oxyfluorfen enhances redox reactivity, while the –O–CF₂Cl group in the target compound may improve metabolic stability due to fluorine’s inertness .
Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene)
  • Substituents : –Cl, –O–(4-nitrophenyl), –CF₃.
  • Key Differences: Lacks fluorine at position 3 and uses a simpler nitro-phenoxy group.
  • Application : Herbicide with similar mode of action to oxyfluorfen .

Derivatization Reagents in Analytical Chemistry

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
  • Substituents: –F, –NO₂, –CF₃.
  • Key Differences : Nitro group at position 2 instead of –O–CF₂Cl.
  • Application : Derivatization reagent for polyamines in chromatography due to its electrophilic nitro group .
  • Comparison : The target compound’s –O–CF₂Cl group may offer superior leaving-group properties in substitution reactions, but the nitro group in this reagent enhances derivatization efficiency for amines .

Fluorinated Benzene Derivatives in Pharmaceuticals

1-Chloro-3-(methoxymethyl)-5-(trifluoromethyl)benzene
  • Substituents : –Cl, –CH₂OCH₃, –CF₃.
  • Key Differences : Methoxymethyl group (–CH₂OCH₃) at position 3 instead of –F and –O–CF₂Cl.
  • Application : Intermediate in drug synthesis .
Acetoxy-(trifluoromethyl)-benzene Derivatives
  • Example : 1,3-Bis(trifluoromethyl)-5-acetoxybenzene.
  • Substituents : –OAc, –CF₃.
  • Key Differences : Acetoxy group (–OAc) instead of –O–CF₂Cl and –F.
  • Application : Synthetic intermediates for pharmaceuticals .
  • Comparison : The acetoxy group is more hydrolytically labile than –O–CF₂Cl, which may limit stability in biological systems .

Research Findings on Substituent Effects

  • Electronic Effects : The –CF₃ and –O–CF₂Cl groups in the target compound create a strong electron-deficient aromatic ring, enhancing resistance to nucleophilic attack compared to methoxymethyl or ethoxy analogues .
  • Bioactivity : In CoMFA studies of similar herbicides, steric and electrostatic fields account for >90% of bioactivity variance. The –O–CF₂Cl group’s steric bulk may improve target enzyme binding compared to smaller substituents .
  • Metabolic Stability : Fluorine’s inertness reduces oxidative metabolism, extending half-life in biological systems compared to nitro- or acetoxy-containing compounds .

Preparation Methods

Starting Material and Functional Group Introduction

A common precursor is 1,1-difluoromethoxy-substituted benzene derivatives, which can be synthesized via nucleophilic substitution reactions using difluoromethanol derivatives or difluoromethyl ethers. The trifluoromethyl and fluoro substituents are introduced either by direct electrophilic aromatic substitution or via cross-coupling reactions using fluorinated aryl halides or boronic acids.

Chlorination of the Difluoromethoxy Group

The pivotal step in preparing 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene is the chlorination of the difluoromethoxy group. This is typically achieved by reacting the difluoromethoxybenzene derivative with thionyl chloride (SOCl2), which replaces a hydrogen atom in the difluoromethoxy group with a chlorine atom, yielding the chloro(difluoro)methoxy substituent.

  • Reaction Conditions: The reaction is generally carried out under reflux in an inert solvent such as dichloromethane or chloroform, with careful temperature control to avoid decomposition.
  • Mechanism: Thionyl chloride acts as a chlorinating agent by converting the difluoromethoxy group into a chloro-substituted ether via nucleophilic substitution.

Electrophilic Aromatic Substitution for Fluoro and Trifluoromethyl Groups

The fluoro and trifluoromethyl groups are introduced on the benzene ring through electrophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling:

  • Fluorination: Electrophilic fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
  • Trifluoromethylation: Introduction of the trifluoromethyl group often employs trifluoromethyl iodide or trifluoromethyl copper reagents under catalytic conditions.

Purification and Isolation

The final compound is isolated by standard organic purification techniques including:

  • Column chromatography using fluorinated stationary phases to separate closely related fluorinated compounds.
  • Crystallization from appropriate solvents to obtain high-purity crystalline material.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of difluoromethoxybenzene Nucleophilic substitution with difluoromethanol derivatives Introduction of difluoromethoxy group on benzene ring
2 Chlorination Thionyl chloride (SOCl2), reflux, inert solvent Conversion to chloro(difluoro)methoxy substituent
3 Electrophilic aromatic substitution or cross-coupling Selectfluor or NFSI for fluorination; trifluoromethyl iodide or CuCF3 for trifluoromethylation Introduction of fluoro and trifluoromethyl groups at designated positions
4 Purification Column chromatography, crystallization Isolation of pure this compound

Research Findings and Optimization

  • Yield Optimization: Industrial processes optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and minimize side reactions, particularly during the chlorination step with thionyl chloride.
  • Selectivity: The presence of electron-withdrawing trifluoromethyl and fluoro groups influences the regioselectivity of electrophilic substitution, favoring substitution at meta or para positions relative to these groups.
  • Safety and Handling: Thionyl chloride is corrosive and releases toxic gases; thus, reactions are performed under controlled conditions with appropriate ventilation.

Comparative Analysis with Related Compounds

While direct literature specifically on this compound is limited, related compounds such as 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene have been synthesized using similar methods involving chlorination of difluoromethoxybenzene derivatives followed by nitration. This supports the general applicability of the chlorination approach with thionyl chloride in the preparation of chloro(difluoro)methoxy-substituted aromatics.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene?

The synthesis typically involves multi-step reactions, including Grignard reagent formation, nucleophilic substitution, and purification via chromatography. For example:

  • Grignard Reaction : Reacting 1-bromo-3-chloro-5-(trifluoromethyl)benzene with magnesium in 2-methyltetrahydrofuran under inert atmosphere generates the Grignard intermediate, which is then treated with trifluoroacetyl chloride at -80°C to yield trifluoromethyl ketone derivatives .
  • CDI-Mediated Coupling : Carbonyldiimidazole (CDI) can activate amines for nucleophilic substitution, as seen in the synthesis of related ureido-piperidine derivatives. This method requires anhydrous conditions and HPLC purification for high-purity products .

Q. How can solubility and stability of this compound be optimized for experimental use?

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, THF) but may degrade under prolonged exposure to moisture or light. Stability is enhanced by:

  • Storage in inert atmospheres (argon/nitrogen) at -20°C.
  • Use of stabilizers like BHT (butylated hydroxytoluene) in solution phases .
  • Avoidance of strong oxidizers or bases during handling .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential respiratory and dermal irritation .
  • Waste Disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental release of fluorinated byproducts .
  • Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .

Q. Which characterization techniques are most effective for structural validation?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for resolving trifluoromethyl and difluoromethoxy groups.
  • HPLC-MS : Ensures purity (>98%) and confirms molecular weight .
  • X-ray Crystallography : Used for unambiguous structural determination in related fluorinated aromatics .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity?

Substituents like fluoro, chloro, and trifluoromethyl significantly alter electronic density and reaction pathways:

  • Fluoro vs. Chloro : Fluoro groups (strong electron-withdrawing) enhance electrophilic substitution reactivity compared to chloro, as observed in SAR studies of GIRK channel activators .
  • Hammett Parameters : The trifluoromethyl group (σm=0.43\sigma_m = 0.43) and difluoromethoxy group (σp=0.78\sigma_p = 0.78) create a meta-directing electronic profile, favoring reactions at the 3- and 5-positions .
SubstituentPositionElectronic Effect (σ\sigma)Impact on Reactivity
-CF₃Paraσp=0.54\sigma_p = 0.54Stabilizes transition states in nucleophilic substitution
-OCHF₂ClOrthoσo=0.72\sigma_o = 0.72Increases electrophilicity at adjacent positions

Q. How can low yields in Grignard-mediated synthesis be addressed?

Low yields (e.g., <20% with sterically hindered ketones) are mitigated by:

  • Excess Reagents : Adding 1.5–2.0 equivalents of ketone and phenylsilane to drive equilibrium .
  • Temperature Control : Maintaining -80°C during Grignard addition minimizes side reactions .
  • Catalyst Optimization : Use of iron(III) chloride or iodine to accelerate initiation of sluggish Grignard reactions .

Q. What mechanistic insights explain selectivity in CDI-mediated couplings?

CDI activates amines via imidazole-carbamate intermediates, enabling selective N-acylation over O-acylation. Key factors include:

  • Solvent Polarity : Anhydrous THF or DMF improves carbamate stability.
  • Steric Effects : Bulky substituents (e.g., benzyl groups) favor mono-substitution, reducing dimerization .

Q. Can computational modeling predict regioselectivity in electrophilic substitutions?

Yes. DFT calculations (e.g., B3LYP/6-31G*) correlate well with experimental outcomes:

  • Meta vs. Para Substitution : The trifluoromethyl group directs electrophiles to the meta position due to its strong -I effect, as validated in crystallographic studies of related compounds .
  • Solvent Effects : PCM models show THF stabilizes charged intermediates better than DCM, aligning with higher yields observed in THF .

Data Contradiction Analysis

  • vs. 2 : reports low yields (<20%) with sterically hindered ketones, while achieves 69% yield using optimized Grignard conditions. This discrepancy highlights the importance of reagent stoichiometry and temperature control in overcoming steric barriers .
  • vs. 15 : Fluoro substituents enhance potency in GIRK activators but reduce efficacy in 5-HT2C agonists. This underscores context-dependent electronic effects, necessitating case-by-case SAR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene

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